
2-(5-methylthiophen-2-yl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methylthiophen-2-yl)morpholine hydrochloride (2-MTH) is a small molecule compound, which has been studied for its potential applications in the scientific research fields. This compound is synthesized from the reaction of 5-methylthiophen-2-ylmorpholine and hydrochloric acid. It is a white solid, with a molecular weight of 199.6g/mol and a melting point of 111°C. 2-MTH has been studied for its potential use as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), and as a potential therapeutic agent for certain diseases.
Mecanismo De Acción
2-(5-methylthiophen-2-yl)morpholine hydrochloride is an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are important signaling molecules that play a role in inflammation and other physiological processes. By inhibiting the activity of COX-2, this compound can reduce the production of prostaglandins, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential use as a therapeutic agent for certain diseases. In particular, it has been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By inhibiting the activity of COX-2, this compound can reduce the production of prostaglandins, which can lead to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-methylthiophen-2-yl)morpholine hydrochloride in lab experiments include its relative ease of synthesis and its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
The potential future directions for the use of 2-(5-methylthiophen-2-yl)morpholine hydrochloride include further research into its use as an anti-inflammatory agent and its potential use as a therapeutic agent for certain diseases. In addition, further research into the mechanism of action of this compound and its potential use as an inhibitor of other enzymes could be explored. Furthermore, further research into the synthesis of this compound and the optimization of its synthesis conditions could be conducted. Finally, further research into the potential toxicity of this compound could be conducted.
Métodos De Síntesis
2-(5-methylthiophen-2-yl)morpholine hydrochloride is synthesized from the reaction of 5-methylthiophen-2-ylmorpholine and hydrochloric acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated by filtration and recrystallization. The synthesis of this compound is relatively simple and can be accomplished in a few steps.
Aplicaciones Científicas De Investigación
2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as a research tool in the fields of biochemistry and physiology. Due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), this compound has been studied for its potential use as a therapeutic agent for certain diseases. In addition, this compound has been studied for its potential use as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and as a potential therapeutic agent for certain diseases.
Propiedades
IUPAC Name |
2-(5-methylthiophen-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-7-2-3-9(12-7)8-6-10-4-5-11-8;/h2-3,8,10H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTZKJLZZXWDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
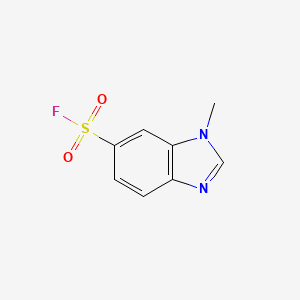
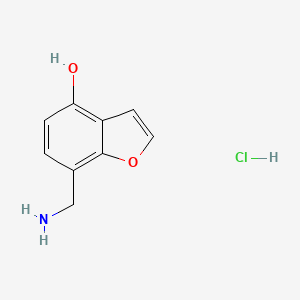
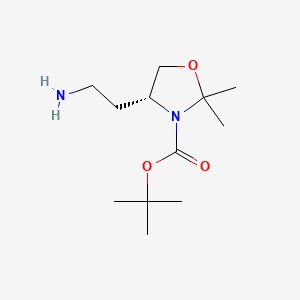
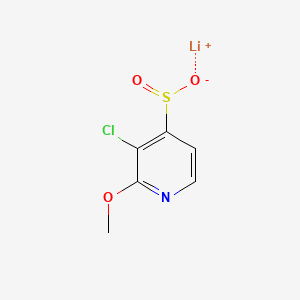
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
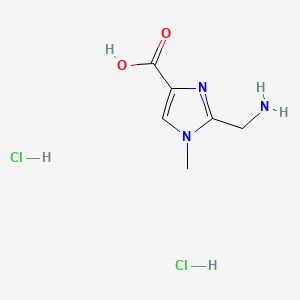
![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)


![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)
